(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Disomotide TFA 181477-43-0 (free base) is an oligopeptide compound primarily used for the treatment of melanoma . It is a complex molecule with a molecular weight of 1149.25 and a chemical formula of C49H75F3N10O16S . The compound is known for its high purity and stability, making it suitable for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disomotide TFA 181477-43-0 (free base) involves multiple steps, including the coupling of amino acids and peptide bond formation . The process typically requires the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include trifluoroacetic acid, dimethyl sulfoxide (DMSO), and various coupling agents .
Industrial Production Methods
Industrial production of Disomotide TFA 181477-43-0 (free base) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The compound is usually stored at -20°C in powder form and at -80°C in solution to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Disomotide TFA 181477-43-0 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Disomotide TFA 181477-43-0 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily researched for its potential in treating melanoma and other cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Disomotide TFA 181477-43-0 (free base) involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors on the surface of melanoma cells, inhibiting their growth and proliferation. It also interferes with signaling pathways that are crucial for cancer cell survival .
Comparison with Similar Compounds
Disomotide TFA 181477-43-0 (free base) is unique compared to other oligopeptides due to its specific structure and high efficacy in treating melanoma. Similar compounds include:
L-Isoleucyl-L-methionyl-L-alpha-aspartyl-L-glutaminyl-L-valyl-L-prolyl-L-phenylalanyl-L-seryl-L-valine: Another oligopeptide with similar applications but different structural properties.
Other oligopeptides: Various other oligopeptides are used in research and medicine, but Disomotide TFA stands out due to its specific targeting and effectiveness.
Properties
Molecular Formula |
C49H75F3N10O16S |
---|---|
Molecular Weight |
1149.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H74N10O14S.C2HF3O2/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71;3-2(4,5)1(6)7/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71);(H,6,7)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-;/m0./s1 |
InChI Key |
RQBOIVXHHLTQPL-NBIACUQMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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